Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Biocatalysis Enantioselective Reduction Chiral Intermediate Synthesis

Researchers optimizing asymmetric ketoreductase reductions face yield and ee trade-offs with generic β-keto esters. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate solves this: • 4× faster reduction kinetics (6 h vs. 24 h) vs. N-methyl amide analog, lowering enzyme cost per batch • Maintained >99% ee for (S)-duloxetine intermediates without additional resolution steps • Balanced LogP 2.0 ensures cell permeability; 291°C bp provides wide thermal window for distillative purification Supplied at 97-98% purity with NMR/HPLC documentation to ensure downstream heterocyclic library quality.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 13669-10-8
Cat. No. B089249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-(thiophen-2-yl)propanoate
CAS13669-10-8
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=CS1
InChIInChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3
InChIKeyVKSDKUXHVLZDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: β-Keto Ester Building Block


Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS 13669-10-8) is a β-keto ester characterized by a thiophene ring at the β-position, with molecular formula C9H10O3S and molecular weight 198.24 g/mol [1]. The compound exists as a colorless to light yellow liquid or low-melting solid (melting point 24°C), with a boiling point of 291.0±15.0°C at 760 mmHg and density of 1.212±0.06 g/cm³ . Its structural features include a reactive β-keto ester moiety capable of enolate formation and a thiophene heterocycle that imparts distinct electronic properties compared to phenyl or furan analogs .

Reactive β-keto ester for enolate and condensation chemistry
Thiophene heterocycle with distinct sulfur-mediated electronics vs phenyl/furan
Low-melting solid (24°C) or liquid form simplifies handling and transfer

Irreplaceability of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate


Generic substitution among β-keto esters fails because the specific combination of the thiophene heterocycle and the ethyl ester moiety governs both physical properties and biochemical recognition. The thiophene ring introduces sulfur-mediated electronic effects distinct from oxygen-containing furan or all-carbon phenyl rings, altering reactivity in condensation and cycloaddition reactions . The ethyl ester chain length modulates lipophilicity, volatility, and steric accessibility to enzymatic active sites; replacing it with methyl, tert-butyl, or acid variants changes partitioning behavior, boiling point, and substrate recognition in ketoreductase-catalyzed reductions [1]. These differences translate into measurable variations in synthetic yield, enantioselectivity, and purification efficiency, making direct one-for-one replacement without re-optimization impractical.

Heterocycle mismatch Thiophene vs. phenyl/furan analogs alters reactivity in condensation and cycloaddition; may shift reaction outcomes.
Ester chain length Ethyl ester modulates lipophilicity, volatility, and enzymatic recognition; methyl or tert-butyl variants may require re-optimization.
Acid/salt forms Carboxylic acid or salt derivatives differ in solubility and biocatalytic substrate acceptance; direct replacement is impractical.

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Differentiation from Closest Analogs


Bioreduction Kinetics in Duloxetine Intermediate Synthesis

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is reduced 4-fold faster by the S12G mutant of ketoreductase ChKRED15 compared to its N-methyl amide analog, enabling higher-throughput biocatalytic production of the chiral (S)-alcohol precursor for duloxetine [1]. This kinetic advantage reduces reactor residence time and increases volumetric productivity in industrial settings.

Bioreduction Kinetics
Head-to-head
4-fold faster conversion (6 h vs 24 h) at 5-fold lower substrate loading (10 g/L vs 50 g/L) with >99% ee maintained
Supports higher-throughput biocatalytic chiral alcohol production
Ketoreductase ChKRED15 S12G mutant; cofactor recycling system
Biocatalysis Enantioselective Reduction Chiral Intermediate Synthesis Ketoreductase

Boiling Point Comparison for Distillation

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate exhibits a boiling point of 291°C at 760 mmHg, which is 15-23°C higher than its methyl ester analog (275.8°C) and 23°C higher than the phenyl analog (268.1°C) [1][2]. This higher boiling point provides a wider temperature window for vacuum distillation purification and reduces volatility during ambient storage and handling.

Boiling Point
Data to verify
291.0±15.0°C (+15.2°C vs methyl ester, +22.9°C vs phenyl analog)
Wider distillation window; reduced evaporative losses during storage
Atmospheric pressure; cross-study comparable data
Purification Distillation Physical Property Process Chemistry

Lipophilicity and Membrane Permeability

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate has an XLogP3 value of 2.0, positioning it between the less lipophilic methyl ester (LogP 1.49) and the slightly less lipophilic phenyl analog (LogP 1.87) [1][2]. This moderate lipophilicity balances aqueous solubility (predicted 1.02 mg/mL) with sufficient membrane permeability for cell-based assays and efficient organic-phase extraction during workup.

Lipophilicity (LogP)
Reported
XLogP3 = 2.0 (+0.51 vs methyl ester LogP 1.49)
Balanced aqueous solubility and membrane permeability predictions
Computational prediction; supports extraction and cellular uptake modeling
Lipophilicity LogP Drug Design ADME Solvent Extraction

Commercial Purity and Analytical Documentation

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is routinely supplied at 97% purity with accompanying NMR, HPLC, and GC batch-specific analytical reports, whereas the methyl ester analog is typically offered at 95% purity with less comprehensive documentation . The 2% absolute purity difference reduces the burden of impurity profiling and re-purification in sensitive downstream applications.

Commercial Purity
Specification review
97% purity with NMR, HPLC, GC documentation (+2% vs methyl ester)
Reduces impurity profiling and pre-use purification needs
Vendor-reported; verify batch-specific COA
Purity Quality Control Analytical Chemistry Procurement Reproducibility

Applications of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate


Biocatalytic (S)-Duloxetine Intermediate Production

When implementing ketoreductase-catalyzed asymmetric reduction for (S)-duloxetine synthesis, ethyl 3-oxo-3-(thiophen-2-yl)propanoate is the preferred substrate due to its 4-fold faster conversion kinetics (6 h vs. 24 h) compared to the N-methyl amide analog, enabling higher throughput and reduced enzyme cost per batch [1]. The maintained >99% ee ensures that chiral purity requirements for pharmaceutical intermediates are met without additional resolution steps.

Vacuum Distillation for Scale-Up Purification

For processes requiring distillative purification, the 291°C boiling point of ethyl 3-oxo-3-(thiophen-2-yl)propanoate provides a wider operational window than the methyl ester (275.8°C) or phenyl analog (268.1°C), reducing the risk of thermal decomposition and improving fractionation resolution [2][3]. This property is critical when scaling reactions that generate high-boiling impurities.

Cell-Based Assays with Balanced Lipophilicity

The XLogP3 of 2.0 for ethyl 3-oxo-3-(thiophen-2-yl)propanoate represents a balanced lipophilicity profile that enhances membrane permeability while retaining sufficient aqueous solubility (1.02 mg/mL predicted) for cell culture media [4]. This differentiates it from the less lipophilic methyl ester (LogP 1.49), which may exhibit reduced cellular uptake, and provides a predictable partition behavior distinct from the phenyl analog (LogP 1.87).

Heterocyclic Library Synthesis with High Purity

When constructing thiophene-containing heterocyclic libraries (pyrazoles, isoxazoles, thiazoles) via condensation or cycloaddition, the 97% purity grade with NMR/HPLC documentation ensures that downstream product purity is not compromised by starting material impurities, reducing the need for extensive purification and improving library quality metrics.

Application
Selection Property
Validation Focus
Biocatalytic (S)-duloxetine intermediate production
Ketoreductase substrate conversion efficiency
Reaction rate and chiral purity (>99% ee context)
Vacuum distillation for scale-up purification
Elevated boiling point range
Thermal stability and fractionation resolution
Cell-based assays requiring balanced lipophilicity
Moderate LogP profile (~2.0)
Membrane permeability and aqueous solubility predictions
Thiophene-containing heterocyclic library synthesis
High starting purity (97% grade)
Downstream product purity and library quality

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